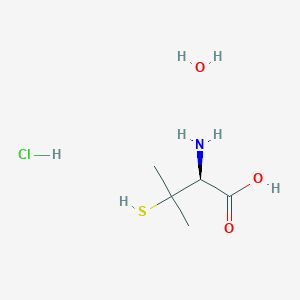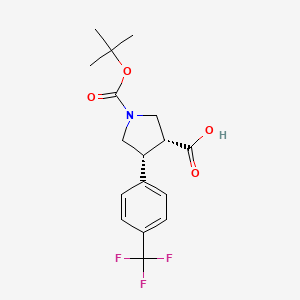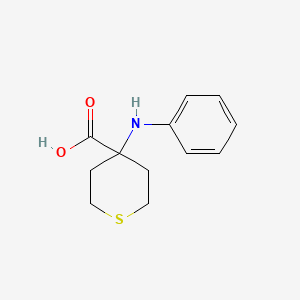
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is a chemical compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phenylamino group attached to the tetrahydrothiopyran ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the intramolecular cyclization of 3,3’-thiodipropanoates in the presence of a base such as sodium methoxide (NaOMe) or sodium hydride (NaH).
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with a suitable precursor of the tetrahydrothiopyran ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the phenylamino group or the carboxylic acid group.
Substitution: Substituted thiopyran derivatives with various functional groups.
Scientific Research Applications
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiopyran ring can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the phenylamino group, resulting in different chemical and biological properties.
4-Aminotetrahydropyran: Contains an amino group instead of a phenylamino group, leading to different reactivity and applications.
Tetrahydro-2H-thiopyran-4-carboxamide: A derivative with a carboxamide group, showing distinct biological activities.
Uniqueness
4-(Phenylamino)tetrahydro-2H-thiopyran-4-carboxylic acid is unique due to the presence of both the phenylamino group and the tetrahydrothiopyran ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-anilinothiane-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c14-11(15)12(6-8-16-9-7-12)13-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) |
InChI Key |
SQWLXHINANGOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C(=O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)


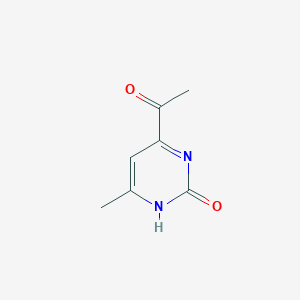
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
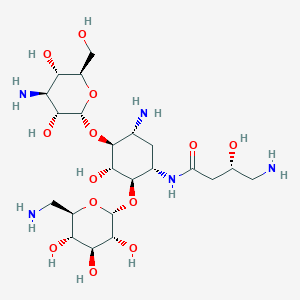

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
